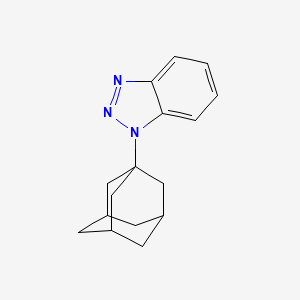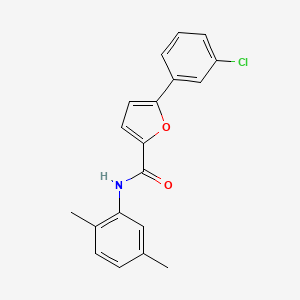![molecular formula C21H25N3O3S B5191981 3-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5191981.png)
3-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a butoxy group, a propanoylamino group, and a carbamothioyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where an alcohol (butanol) reacts with the benzamide core in the presence of an acid catalyst.
Attachment of the Propanoylamino Group: The propanoylamino group is introduced via an amide coupling reaction, where a propanoic acid derivative reacts with the benzamide core in the presence of a coupling reagent such as EDCI or DCC.
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
3-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
科学的研究の応用
3-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules for research purposes.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for specific diseases.
Industry: The compound is investigated for its potential use in industrial processes, including as a catalyst or intermediate in chemical manufacturing.
作用機序
The mechanism of action of 3-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-butoxy-N-[3-(propionylamino)phenyl]benzamide
- 4-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- 3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide
Uniqueness
3-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activity, solubility, and stability, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
3-butoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-5-12-27-18-11-6-8-15(13-18)20(26)24-21(28)23-17-10-7-9-16(14-17)22-19(25)4-2/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVSPLQYLWMSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-({2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinyl]methanol](/img/structure/B5191914.png)
![4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione](/img/structure/B5191929.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B5191937.png)
![4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5191939.png)
![1-[(E)-3-phenylprop-2-enyl]-4-[(2-prop-2-enoxyphenyl)methyl]piperazine](/img/structure/B5191940.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B5191948.png)

![(2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5191965.png)
![4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5191970.png)
![1-(4-isopropoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5191977.png)

![[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate](/img/structure/B5191983.png)

